Ethyl 4-bromo-2-fluoro-3-methylbenzoate

Description

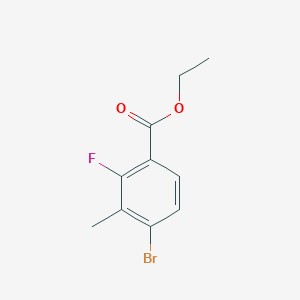

Ethyl 4-bromo-2-fluoro-3-methylbenzoate is a halogenated aromatic ester with a molecular structure characterized by bromine at the para-position (C4), fluorine at the ortho-position (C2), and a methyl group at the meta-position (C3) relative to the ester functional group.

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

ethyl 4-bromo-2-fluoro-3-methylbenzoate |

InChI |

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3H2,1-2H3 |

InChI Key |

LJVFSXGAOJNMLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-fluoro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-azido-2-fluoro-3-methylbenzoate or 4-thiocyanato-2-fluoro-3-methylbenzoate.

Reduction: Ethyl 4-bromo-2-fluoro-3-methylbenzyl alcohol.

Oxidation: 4-bromo-2-fluoro-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-fluoro-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: Potential use in the development of new drugs due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-fluoro-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Substituent Effects :

- Bromine Position : Bromine at C4 (as in the target compound) vs. C5 (e.g., Ethyl 5-bromo-2-fluorobenzoate) alters steric and electronic profiles. C4 substitution enhances para-directing effects in electrophilic reactions, whereas C5 bromine may favor meta reactivity .

- Ester Group : Ethyl esters generally exhibit lower polarity and higher lipophilicity compared to methyl analogs, influencing solubility and bioavailability. For example, Mthis compound has a log S (ESOL) of -3.43, suggesting moderate aqueous solubility (~0.0924 mg/mL), whereas ethyl analogs are expected to be less soluble due to increased hydrophobicity .

Solubility and Bioavailability

- Mthis compound (CAS 1206680-27-4):

- Ethyl Analogs : Predicted to have lower solubility (e.g., log S < -3.5) due to longer alkyl chains but improved lipid bilayer penetration, making them preferable in prodrug design.

Biological Activity

Ethyl 4-bromo-2-fluoro-3-methylbenzoate (CAS No. 160313-69-9) is an aromatic ester that has gained attention in the fields of organic synthesis and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C10H11BrF O2

- Molecular Weight : 243.1 g/mol

- Log P (Partition Coefficient) : Ranges from 2.8 to 3.43, indicating moderate lipophilicity, which facilitates membrane permeability.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their plasma concentrations and effects.

- Electrophilic Aromatic Substitution : The presence of bromine and fluorine atoms allows the compound to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

- Biochemical Pathways : The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which may participate in various biochemical pathways.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various Gram-negative bacteria, including E. coli and Klebsiella pneumoniae .

| Compound | MIC (µg/mL) | E. coli | K. pneumoniae |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Ciprofloxacin | 0.008 | 0.03 | TBD |

Case Studies

Research Findings

Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.